4-chloro-5-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-phenylpyridazin-3-one
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Overview
Description
4-chloro-5-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-phenylpyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a pyridazinone core, a phenyl group, a piperazine ring, and a hydroxypropyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-phenylpyridazin-3-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is often introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridazinone in the presence of a palladium catalyst.
Attachment of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions, where a halogenated pyridazinone reacts with piperazine.
Addition of the Hydroxypropyl Group: The hydroxypropyl group is introduced via an alkylation reaction, where the piperazine nitrogen reacts with an epoxide or a halohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The pyridazinone core can be reduced to a dihydropyridazinone under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are used under mild heating conditions.
Major Products
Oxidation: Formation of 4-chloro-5-[4-[(2S)-2-oxopropyl]piperazin-1-yl]-2-phenylpyridazin-3-one.
Reduction: Formation of 4-chloro-5-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-phenyl-1,2-dihydropyridazin-3-one.
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-5-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-phenylpyridazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits activity against certain enzymes and receptors, making it a candidate for drug development. Research has focused on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-5-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-phenylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach and bind to its targets. The piperazine ring provides a scaffold for interaction with biological macromolecules, while the pyridazinone core is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3-one
- 4-chloro-5-[4-(2-methoxyethyl)piperazin-1-yl]-2-phenylpyridazin-3-one
- 4-chloro-5-[4-(2-aminopropyl)piperazin-1-yl]-2-phenylpyridazin-3-one
Uniqueness
Compared to similar compounds, 4-chloro-5-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-phenylpyridazin-3-one is unique due to its specific hydroxypropyl substituent, which enhances its solubility and bioavailability. This makes it a more effective candidate for biological applications and drug development.
Properties
IUPAC Name |
4-chloro-5-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-13(23)12-20-7-9-21(10-8-20)15-11-19-22(17(24)16(15)18)14-5-3-2-4-6-14/h2-6,11,13,23H,7-10,12H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBDITKFGCAPEY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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